

Dose-limiting toxicities of ATN-224 observed in clinical trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATN-224

Cat. No.: B1667433

[Get Quote](#)

Technical Support Center: ATN-224 Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with information on the dose-limiting toxicities of **ATN-224** observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ATN-224**?

ATN-224 is a second-generation analogue of ammonium tetrathiomolybdate that acts as a copper-chelating agent.^{[1][2]} Its therapeutic approach is based on reducing copper levels, which are essential for the activity of certain enzymes involved in angiogenesis and cellular defense against oxidative stress, such as superoxide dismutase 1 (SOD1).^{[3][4][5]} By chelating copper, **ATN-224** can inhibit tumor growth and microvascular density.^{[1][2]}

Q2: What were the primary objectives of the Phase I clinical trials for **ATN-224**?

The primary objectives of the Phase I clinical trials were:

- To determine the pharmacokinetic profile of **ATN-224**.^{[1][2]}
- To evaluate the dose-limiting toxicities (DLTs).^{[1][2]}
- To establish the maximum tolerated dose (MTD).

- To reduce serum copper levels, as measured by ceruloplasmin, to a target range of 5 to 15 mg/dL.[1][2]

Q3: What was the maximum tolerated dose (MTD) of **ATN-224** identified in clinical trials?

The maximum tolerated dose (MTD) for **ATN-224** was established at 300 mg/day.[1][2] The maximum administered dose reached 330 mg/day, at which point dose-limiting toxicities were observed.[1][2]

Q4: What are the specific dose-limiting toxicities (DLTs) associated with **ATN-224**?

The primary dose-limiting toxicity (DLT) observed at the 330 mg/day dose level was Grade 3 fatigue.[1][2] At the MTD of 300 mg/day, other significant toxicities included Grade 3 anemia, Grade 3 neutropenia, fatigue, and sulfur eructation.[1][2]

Q5: Were there any notable biochemical changes observed in patients treated with **ATN-224**?

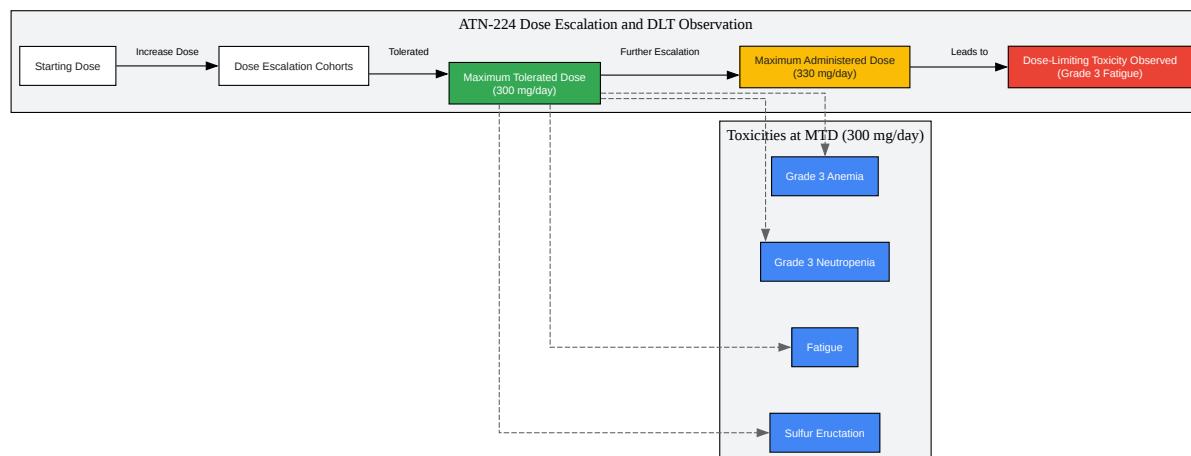
Yes, treatment with **ATN-224** resulted in a significant reduction of over 90% in red blood cell superoxide dismutase 1 (SOD1) activity.[1][2] A reduction in circulating endothelial cells was also observed.[1][2]

Data Presentation

Table 1: Summary of Dose-Limiting Toxicities and Key Dosages for **ATN-224**

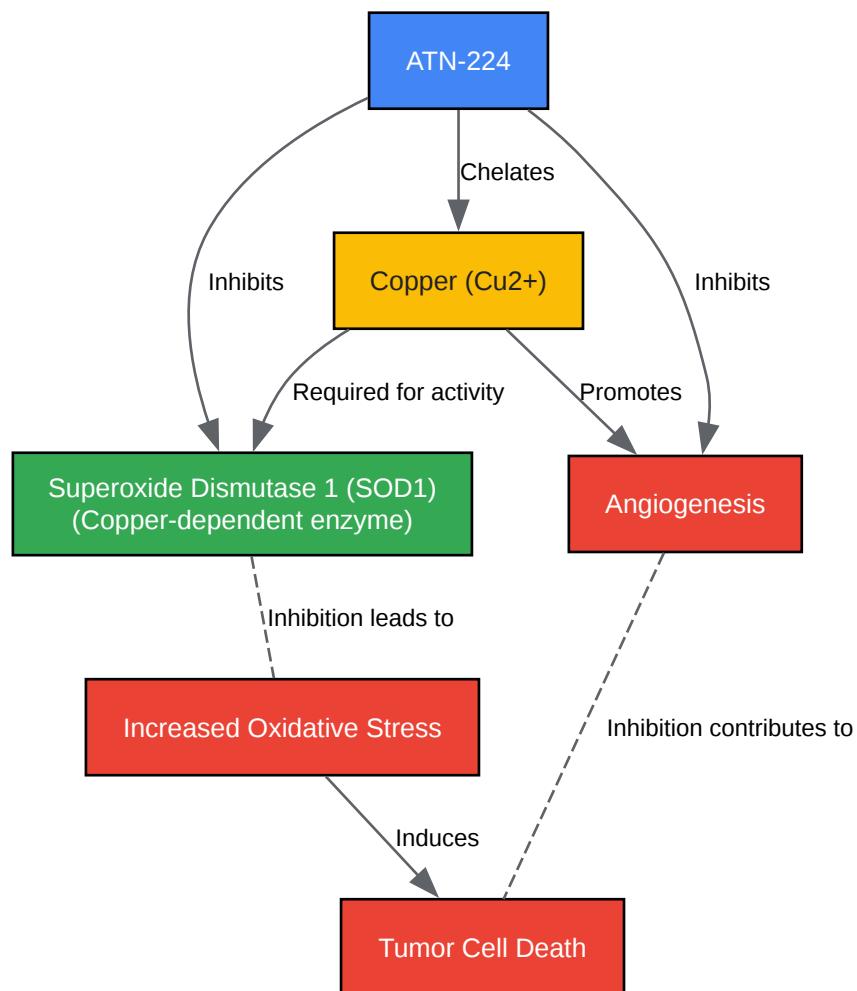
Parameter	Value	Reference
Maximum Administered Dose	330 mg/day	[1] [2]
Dose-Limiting Toxicity (DLT) at Maximum Dose	Grade 3 Fatigue	[1] [2]
Maximum Tolerated Dose (MTD)	300 mg/day	[1] [2]
Toxicities at MTD	Grade 3 Anemia, Grade 3 Neutropenia, Fatigue, Sulfur Eruption	[1] [2]
Recommended Phase II Starting Dose	300 mg/day loading dose for 2 weeks, followed by a titrated maintenance dose	[1] [2]

Experimental Protocols


Phase I Dose-Escalation Study Design

The Phase I clinical trial for **ATN-224** employed a dose-escalation design to determine the MTD and DLTs.

- Patient Population: The study enrolled patients with advanced solid tumors.[\[1\]](#)[\[2\]](#)
- Dosing Regimen: Cohorts of patients were treated with escalating oral doses of **ATN-224**.[\[1\]](#) [\[2\]](#) The treatment began with a loading dose until copper depletion was achieved, followed by a titrated maintenance dose.[\[1\]](#)[\[2\]](#)
- Toxicity Assessment: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). A standard "3+3" dose-escalation design is common in such trials, where cohorts of 3 patients are enrolled at each dose level. If one patient experiences a DLT, 3 more patients are added to that cohort. The MTD is typically defined as the dose level at which less than two of the six patients experience a DLT.
- Biomarker Monitoring: Serum ceruloplasmin levels were monitored to assess the extent of copper depletion.[\[1\]](#)[\[2\]](#) Red blood cell SOD1 activity and circulating endothelial cells were


also measured as pharmacodynamic markers.[1][2]

Visualizations

[Click to download full resolution via product page](#)

Caption: Dose escalation pathway of **ATN-224** leading to the identification of the MTD and DLT.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **ATN-224** leading to anti-tumor effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phase I study of copper-binding agent ATN-224 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of copper-binding agent ATN-224 in patients with advanced solid tumors. — Department of Oncology [oncology.ox.ac.uk]
- 3. Copper Chelator ATN-224 Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The copper chelator ATN-224 induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper chelator ATN-224 inhibits endothelial function by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dose-limiting toxicities of ATN-224 observed in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667433#dose-limiting-toxicities-of-atn-224-observed-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com